Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl-
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Overview
Description
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and have been widely studied for their potential applications in medicine and industry. This particular compound is characterized by the presence of a benzenesulfonamide group attached to a phenylamino and two diphenyl groups, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- typically involves the reaction of benzenesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- involves its interaction with specific molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with a single benzene ring.
N-Phenylbenzenesulfonamide: Contains a phenyl group attached to the nitrogen atom of the sulfonamide group.
N,N-Diphenylbenzenesulfonamide: Contains two phenyl groups attached to the nitrogen atom of the sulfonamide group
Uniqueness
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- is unique due to the presence of both phenylamino and diphenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
56751-89-4 |
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Molecular Formula |
C24H20N2O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-anilino-N,N-diphenylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,24-19-11-10-18-23(24)25-20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
InChI Key |
DBSFFUKDCBFHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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